

Tolerability and Safety Profile of CCT196969 & CCT241161

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Compound Focus: CCT241161

Cat. No.: S548106

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While your question focuses on **CCT241161**, the most detailed safety data from the search results is for the closely related compound **CCT196969**. They are from the same series of pan-RAF inhibitors and are often discussed together in the literature [1]. The data below can serve as a key reference in your troubleshooting guide, assuring researchers that weight loss was not a noted adverse effect in the profiled studies.

The table below summarizes the available tolerability data [1]:

Assessment	Dosage	Findings Related to Body Weight
Single Dose (CD-1 mice)	20 mg/kg	No clinical signs; no observed adverse effects.
Single Dose (CD-1 mice)	40 mg/kg	Slight, transient tachypnoea; no effect on body weight.
Repeated Dose (daily)	20 mg/kg for 24 days	No clinical signs; no body weight loss.
Repeated Dose (daily)	25 mg/kg for 19 days	Tachypnoea with decreased activity; no body weight loss or reduction in food intake.

Frequently Asked Questions

Here are some hypothetical FAQs you can adapt for your technical support center, based on the available information.

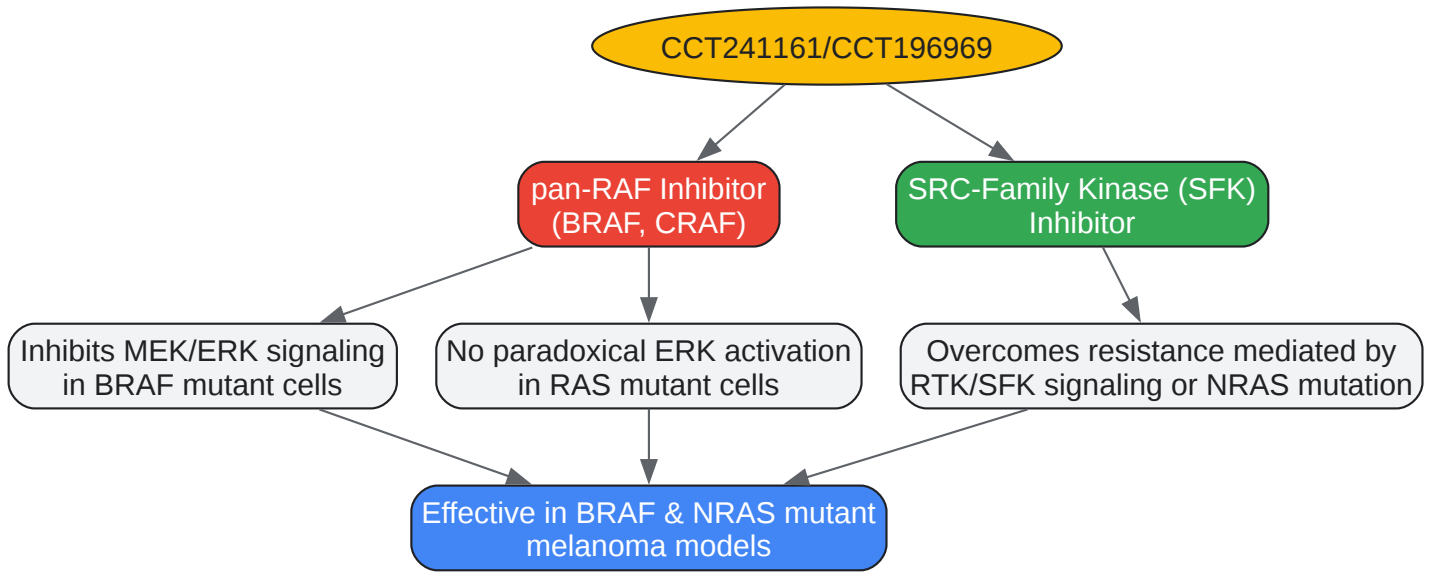
Q: Does the available scientific literature report body weight loss as a side effect of CCT241161? A: The specific search results do not report body weight loss for **CCT241161**. A comprehensive safety profile analysis for its analog, CCT196969, showed it was extremely well tolerated with **no significant adverse effects on body weight** at the doses assessed [1].

Q: What is the maximum tolerated dose for these compounds? A: For CCT196969, a single dose of 40 mg/kg was defined as the maximum tolerated dose (MTD) in mice, with only transient tachypnoea observed and **no body weight loss** [1].

Q: At what plasma concentration are these compounds active? A: Oral dosing at 10 mg/kg/day resulted in plasma concentrations of approximately 1 μ M at 24 hours for CCT196969 and 14 hours for **CCT241161**, which are well above the measured GI50 (half-maximal inhibition of cell proliferation) values for BRAF mutant melanoma cells [1].

Mechanism of Action Workflow

To help researchers understand the context of these compounds, the following diagram illustrates their multi-target mechanism of action, which underlies their "paradox-breaking" property and potential for an improved therapeutic profile.



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Suggested Troubleshooting Steps for Researchers

If a user reports body weight loss in an animal study, your technical guide could advise them to investigate the following:

- **Verify Dosage and Formulation:** Confirm that the administered dose is within the tolerated range (e.g., for CCT196969, ≤ 25 mg/kg/day in mice). Review the formulation and stability of the compound.
- **Monitor General Health:** Look for other clinical signs beyond weight loss, such as changes in activity, food and water intake, or grooming habits. This can help determine if the effect is compound-related or due to other stressors.
- **Review Model-Specific Effects:** Consider the specific cancer model being used. Advanced disease in control animals can itself cause cachexia (wasting syndrome). Compare weight trends in the treatment group against the disease control group.
- **Consult Preclinical Safety Data:** Refer to the original study by Girotti et al. (2015) for a full context of the safety findings [1]. The positive tolerability data can be a benchmark for your own experiments.

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References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]

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